Bromfenvinphos

Übersicht

Beschreibung

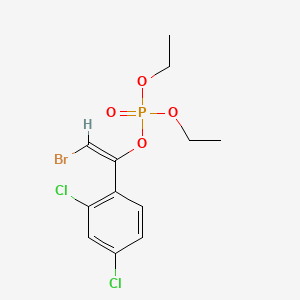

Bromfenvinphos is an organophosphorus compound known for its insecticidal properties. It is primarily used in agriculture and veterinary practices to control pests. The compound is characterized by its chemical structure, which includes a bromine atom and a vinyl group attached to a phosphate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromfenvinphos is synthesized through a multi-step process. The starting material is typically 2,4-dichloroacetophenone, which undergoes bromination to form 2-bromo-1-(2,4-dichlorophenyl)ethanone. This intermediate is then reacted with diethyl phosphite under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced with a purity of 94-96%. The process involves careful control of reaction conditions to minimize the formation of impurities. The final product is purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Bromfenvinphos undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various by-products.

Reduction: Reduction reactions can modify the bromine atom or the vinyl group.

Substitution: The bromine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or fluorine can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of brominated phenols, while substitution reactions can yield various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Bromfenvinphos has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study organophosphorus chemistry and reaction mechanisms.

Biology: The compound is studied for its effects on various biological systems, including its impact on enzyme activity and cellular processes.

Medicine: Research is conducted to understand its potential therapeutic applications and toxicological effects.

Industry: this compound is used in the development of new insecticides and pest control agents

Wirkmechanismus

Bromfenvinphos exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of nerve cells and ultimately resulting in the paralysis and death of the target pests .

Vergleich Mit ähnlichen Verbindungen

Chlorfenvinphos: Similar in structure but contains a chlorine atom instead of bromine.

Dichlorvos: Another organophosphorus insecticide with a different functional group.

Malathion: A widely used organophosphorus insecticide with a different mechanism of action.

Uniqueness: Bromfenvinphos is unique due to its specific chemical structure, which includes a bromine atom and a vinyl group. This structure contributes to its distinct mode of action and effectiveness as an insecticide .

Biologische Aktivität

Bromfenvinphos (BFVF) is an organophosphorus compound widely used as an acaricide and insecticide in agriculture. Its biological activity primarily revolves around its mechanism of action as an inhibitor of acetylcholinesterase (AChE), affecting both target pests and non-target organisms, including humans and beneficial insects like honeybees.

This compound acts by inhibiting AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which can be toxic. The compound exhibits mixed-type inhibition on AChE, with studies indicating that lower concentrations increase the Km value without altering Vmax, while higher concentrations reduce Vmax and increase Km, indicative of competitive inhibition at lower doses and mixed inhibition at higher doses .

Comparative Toxicity

When compared to its analog chlorfenvinphos (CFVF), this compound generally exhibits lower toxicity. In various studies, CFVF has been shown to have a stronger inhibitory effect on AChE activity than this compound . The presence of chlorine instead of bromine in CFVF significantly enhances its antiesterase activity.

| Compound | AChE Inhibition Type | Toxicity Level |

|---|---|---|

| This compound | Mixed | Lower |

| Chlorfenvinphos | Competitive | Higher |

Honeybees

Research has highlighted the adverse effects of this compound on honeybee physiology. A study found that exposure to this compound resulted in decreased haemolymph volumes and altered protein concentrations in honeybees. Treated bees exhibited lower activities of several antioxidant enzymes (e.g., superoxide dismutase, catalase) and metabolic enzymes, which are critical for their biochemical defenses against stressors . Additionally, this compound-treated bees showed increased infection levels of Nosema spp., indicating compromised immune responses.

Human Health Implications

The potential health risks posed by this compound to humans have been investigated through various toxicity studies. It was found that this compound and its impurities can inhibit human erythrocyte AChE activity, although at higher concentrations compared to its effects on insects. This raises concerns regarding occupational exposure and environmental contamination, particularly in agricultural settings where the compound is applied .

Case Studies

- Honeybee Study : In a controlled experiment, honeybees treated with this compound showed significant alterations in their biochemical profiles. The study reported a decrease in antioxidant enzyme activities and an increase in global DNA methylation levels among treated workers compared to controls. These biochemical changes suggest that this compound not only affects immediate physiological functions but may also have long-term genetic implications .

- Human Erythrocyte Study : A study focused on the effects of this compound on human erythrocytes demonstrated that while low concentrations did not significantly alter AChE activity, higher concentrations led to substantial inhibition. This finding underscores the need for careful monitoring of exposure levels in agricultural workers who handle this compound regularly .

Eigenschaften

IUPAC Name |

[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDKAVSHIKNMAN-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrCl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33399-00-7 | |

| Record name | Bromfenvinphos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.